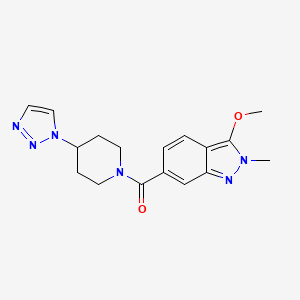

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

説明

特性

IUPAC Name |

(3-methoxy-2-methylindazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-21-17(25-2)14-4-3-12(11-15(14)19-21)16(24)22-8-5-13(6-9-22)23-10-7-18-20-23/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGNBMUAGKJOPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)N4C=CN=N4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in a range of effects, including bronchodilation and anti-inflammatory actions.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates a variety of target proteins, leading to changes in their activity. This can result in relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses.

Pharmacokinetics

As an inhaled treatment, it can be assumed that the compound is rapidly absorbed into the lung tissue and distributed locally, which would contribute to its bioavailability and efficacy.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD). It helps to alleviate symptoms such as breathlessness and persistent coughing, improving the quality of life for patients with this condition.

生化学分析

Biochemical Properties

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a heterocyclic compound that contains both a triazole and an indazole ring The presence of these rings may allow it to interact with various enzymes, proteins, and other biomolecules

生物活性

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activities, including anticancer, antimicrobial, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a unique structure combining triazole and piperidine moieties. This combination is known to enhance biological activity due to the diverse interactions these groups can have with biological targets.

1. Anticancer Activity

Research indicates that compounds containing triazole and indazole rings often exhibit significant anticancer properties. For example, studies have shown that derivatives of indazole can inhibit various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 27.3 |

| Compound B | HCT116 (Colon) | 6.2 |

The above data suggests that the compound could potentially inhibit tumor growth through mechanisms similar to those observed in related compounds .

2. Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function. Studies have reported that related triazole compounds exhibit broad-spectrum antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria .

3. Neuropharmacological Effects

The piperidine component of the compound has been linked to neuropharmacological effects, particularly in modulating neurotransmitter systems. Research into similar piperidine derivatives has shown promise in treating neurodegenerative disorders by acting as antagonists at adenosine receptors, which play a crucial role in neuroprotection .

Case Study 1: Anticancer Screening

In a study assessing the anticancer activity of various triazole derivatives, the compound exhibited notable cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective inhibition of cell proliferation . The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of similar triazole-based compounds against common bacterial strains. The findings indicated that these compounds significantly reduced bacterial growth at low concentrations, suggesting potential for development as new antibiotics .

科学的研究の応用

Antimicrobial Activity

Research indicates that triazole-containing compounds exhibit notable antimicrobial properties. The synthesis of derivatives similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone has led to the identification of several compounds with significant antibacterial and antifungal activities. For instance, a study on related piperidine derivatives demonstrated promising results against various microbial strains, suggesting that modifications in the triazole and piperidine moieties can enhance antimicrobial efficacy .

Anticancer Activity

Compounds featuring triazole and piperidine structures have been evaluated for their anticancer properties. Notably, studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tubulin polymerization, a critical process for cell division. For example, a library of substituted triazole-piperazine derivatives was screened for cytotoxicity against multiple cancer cell lines, revealing significant activity that warrants further investigation into the mechanisms of action .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A series of novel triazole-piperidine derivatives were synthesized and evaluated for their antimicrobial activity using the serial dilution method. The results indicated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity compared to standard antibiotics .

Case Study 2: Cytotoxicity Assessment

In a study focused on anticancer properties, several triazole derivatives were tested against various cancer cell lines using the MTT assay. The findings showed that certain compounds significantly inhibited cell viability, particularly in breast cancer cells (MCF-7) and lung cancer cells (NCI-H460), highlighting their potential as lead compounds for further development .

準備方法

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is most efficiently constructed via CuAAC, a cornerstone of click chemistry.

- Piperidine-4-azide Synthesis :

- Alkyne Coupling :

Alternative Triazole Formation

For scalability, 1,3-dipolar cycloaddition between preformed piperidinyl azides and acetylenes remains optimal. For example, benzyl azides react with ethyl propiolate to yield 1,4-disubstituted triazoles in refluxing THF.

Synthesis of 3-Methoxy-2-methyl-2H-indazol-6-carboxylic Acid

Indazole Ring Construction

Indazole synthesis often employs cyclization of o-amino benzaldehyde derivatives:

- Substituted o-Aminoacetophenone Preparation :

- Cyclization :

Methanone Bridge Formation

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI activates carboxylic acids for nucleophilic attack by amines:

- Activation :

- Amine Coupling :

Schlenk Equilibrium Techniques

For acid-sensitive substrates, in situ generation of acyl chlorides using oxalyl chloride/DMF followed by amine coupling in presence of Et₃N achieves comparable yields (70–75%).

Optimization and Challenges

Solvent and Base Selection

Purification Strategies

- Chromatography : Silica gel (230–400 mesh) with gradient elution (5–10% MeOH/DCM) resolves unreacted intermediates.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity product (mp 205–207°C).

Analytical Characterization

- ¹H NMR (500 MHz, CDCl₃): δ 8.83 (s, 1H, triazole-H), 7.96 (s, 1H, indazole-H), 5.99 (s, 1H, methine-H), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

- HRMS : m/z calcd for C₂₁H₂₂N₅O₂ [M+H]⁺ 400.1764, found 400.1762.

Scalability and Industrial Relevance

Q & A

Synthetic Routes and Optimization

Basic Question : What are the most efficient synthetic routes for synthesizing (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone? Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety onto the piperidine ring .

- Coupling Reactions : Amide bond formation between the piperidine-triazole intermediate and the indazole-carboxylic acid derivative using coupling agents like EDCI/HOBt .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) .

Advanced Question : How can reaction conditions be optimized to improve yield and purity? Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (solvent polarity, temperature, catalyst loading). For example, ethanol as a solvent at 80°C with 10 mol% Cu(I) catalyst increases triazole formation efficiency .

- In Situ Monitoring : Employ TLC or HPLC to track intermediate stability; adjust reaction time to minimize byproducts (e.g., overalkylation of the indazole nitrogen) .

Structural Characterization

Basic Question : What analytical techniques are critical for confirming the structure of this compound? Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for piperidine, triazole, and indazole protons (e.g., indazole C6 carbonyl at ~165 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry of the piperidine-triazole linkage (if crystalline) .

Advanced Question : How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved? Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify coupling patterns to distinguish overlapping signals (e.g., methoxy vs. methyl groups on the indazole) .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to verify triazole nitrogen connectivity in MS/MS fragmentation .

Stability and Degradation

Basic Question : What protocols assess the compound’s stability under varying conditions? Methodological Answer :

- Forced Degradation Studies : Expose to heat (60°C, 72 hr), UV light (254 nm, 48 hr), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 24 hr). Monitor degradation via HPLC .

- Lyophilization Stability : Test solubility in DMSO/PBS and freeze-dry for long-term storage .

Advanced Question : How are degradation products identified and quantified? Methodological Answer :

- LC-QTOF-MS : Perform untargeted metabolomics to identify hydrolyzed triazole or demethylated indazole derivatives .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Biological Activity Assessment

Basic Question : What in vitro assays are suitable for evaluating its biological activity? Methodological Answer :

- Kinase Inhibition Assays : Test against recombinant kinases (e.g., PI3K/AKT/mTOR) using fluorescence polarization .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .

Advanced Question : How are structure-activity relationships (SAR) studied for this compound? Methodological Answer :

- Analog Synthesis : Modify the triazole substituents (e.g., replace with tetrazole) or indazole methoxy group (e.g., ethoxy, halogen) .

- Molecular Docking : Compare binding affinities to target proteins (e.g., PARP-1) using AutoDock Vina .

Mechanistic Investigations

Advanced Question : What experimental approaches elucidate the compound’s mechanism of action in catalytic processes? Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Trap intermediates in catalytic cycles (e.g., metal-triazole complexes) .

Environmental Impact

Basic Question : How is the environmental fate of this compound assessed? Methodological Answer :

- OECD 301B Test : Measure biodegradability in activated sludge over 28 days .

- LogP Determination : Use shake-flask method or HPLC retention time to estimate bioaccumulation potential .

Advanced Question : What experimental designs evaluate long-term ecological risks? Methodological Answer :

- Microcosm Studies : Expose soil/water systems to the compound (0.1–10 ppm) and monitor microbial diversity via 16S rRNA sequencing .

- Toxicity Thresholds : Determine LC₅₀ for Daphnia magna and algae using OECD 202/201 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。